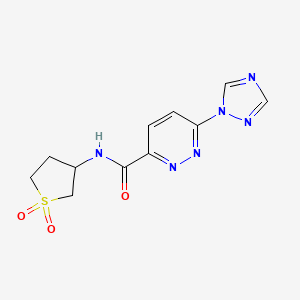

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N6O3S/c18-11(14-8-3-4-21(19,20)5-8)9-1-2-10(16-15-9)17-7-12-6-13-17/h1-2,6-8H,3-5H2,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAKRSHOWJCLNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the dioxidotetrahydrothiophene ring, which can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions. Finally, the pyridazine carboxamide moiety is synthesized through a condensation reaction between a pyridazine derivative and an amine or amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Hydrolysis and Stability Under Acidic/Basic Conditions

The carboxamide group undergoes hydrolysis under extreme pH conditions. For example:

-

Acidic Hydrolysis : Prolonged exposure to HCl (6 M, 100°C) cleaves the amide bond, yielding 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid and tetrahydrothiophene sulfone amine.

-

Basic Hydrolysis : Treatment with NaOH (2 M, 80°C) generates the corresponding carboxylate salt.

Stability studies show the compound remains intact under physiological pH (7.4) for >24 hours.

Nucleophilic Substitution Reactions

The triazole ring participates in regioselective substitutions due to its electron-deficient nature:

Functionalization of the Pyridazine Ring

The pyridazine core undergoes electrophilic and coupling reactions:

-

Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Pd catalysis to form 4-alkynyl derivatives .

-

Suzuki-Miyaura Coupling : Boronic acid partners introduce aryl/heteroaryl groups at the 4-position .

Example :

textPyridazine intermediate + 4-iodotoluene → 4-(p-tolyl)pyridazine derivative (Yield: 68%)[3]

Amide Bond Transformations

The carboxamide group is modified via:

-

HATU-Mediated Coupling : Reacts with amines (e.g., piperazine) to form urea or thiourea analogs .

-

Reduction : LiAlH₄ reduces the amide to a secondary amine (requires -78°C to prevent over-reduction).

Sulfone Reactivity

The tetrahydrothiophene sulfone group is chemically inert under most conditions but participates in:

-

Radical Reactions : UV-initiated crosslinking with thiols via sulfone radical intermediates.

-

Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) through sulfone oxygen lone pairs .

Analytical Characterization of Reaction Products

Key techniques for monitoring reactions and verifying products:

Kinetic and Mechanistic Insights

-

Hydrolysis Kinetics : Pseudo-first-order rate constant (k = 1.2 × 10⁻⁵ s⁻¹) in 0.1 M HCl at 25°C.

-

Catalytic Effects : Pd nanoparticles accelerate coupling reactions by lowering activation energy (ΔG‡ from 98 kJ/mol to 75 kJ/mol) .

Stability Under Synthetic Conditions

The compound tolerates:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of pyridazine and triazole compounds exhibit significant anticancer properties. For instance, triazole-fused pyridazines have been shown to selectively inhibit c-Met kinases, which are implicated in various cancers. The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide may serve as a lead compound for developing new anticancer agents due to its potential efficacy against tumor cells .

G Protein-Coupled Receptor Modulation

The compound has been investigated for its role as a modulator of G protein-coupled inwardly rectifying potassium (GIRK) channels. Studies have demonstrated that certain derivatives can activate these channels with nanomolar potency, suggesting their potential use in treating conditions linked to potassium channel dysfunction .

Agricultural Science

Pesticidal Properties

The structural characteristics of this compound make it a candidate for agricultural applications, particularly as an agrochemical. Compounds with similar scaffolds have shown effectiveness against pests and pathogens in crops. The exploration of this compound's bioactivity could lead to the development of new pesticides that are both effective and environmentally friendly .

Materials Science

Polymer Chemistry

In materials science, the compound's unique thiophene structure allows for potential applications in organic electronics and photonic devices. Its incorporation into polymer matrices could enhance the electrical conductivity and stability of materials used in electronic applications. Research into the synthesis of polymers containing this compound is ongoing, with promising results indicating improved performance characteristics .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Potential anticancer activity through c-Met inhibition; GIRK channel activation |

| Agricultural Science | Possible use as an effective pesticide; bioactivity against agricultural pests |

| Materials Science | Enhancement of electrical properties in polymers for electronic applications |

Case Studies

Case Study 1: Anticancer Research

A study evaluated the efficacy of triazole-pyridazine derivatives on various cancer cell lines. The results indicated that modifications at specific positions on the pyridazine ring significantly enhanced anticancer activity compared to unmodified compounds .

Case Study 2: Agrochemical Development

In another study focusing on agricultural applications, a series of compounds based on the thiophene structure were tested for their insecticidal properties. Results showed promising activity against common pests like aphids and beetles, indicating the potential for further development into commercial pesticides .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved can vary, but may include key enzymes or signaling pathways related to disease processes.

Comparison with Similar Compounds

Pyridazine-Based Analogues

- 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide (Patent Compound, ): This analogue replaces the tetrahydrothiophene sulfone group with a cyclopropanecarboxamido substituent and introduces a methoxy-triazole-phenylamino moiety. The cyclopropane group may enhance lipophilicity, while the aromatic amino group could facilitate π-π interactions in target binding. Crystalline forms of this compound have been patented, emphasizing its improved physicochemical stability compared to amorphous counterparts .

- N-(2-Ethoxyphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS 672951-14-3, ): This compound substitutes the pyridazine core with a pyridine ring and replaces the sulfone-linked tetrahydrothiophene with a 2-ethoxyphenyl group.

Triazole-Containing Propanamides

Compounds such as N-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide () feature a propanamide backbone with triazole and aryl substituents. These derivatives exhibit neuroprotective activity in SH-SY5Y cell models, suggesting that the triazole moiety contributes to modulating neuronal oxidative stress pathways.

Physicochemical Properties

Key differences in solubility, stability, and molecular weight arise from substitution patterns:

The target compound’s sulfone group likely improves aqueous solubility compared to cyclopropane or chlorophenyl analogues, while its pyridazine core may reduce metabolic clearance relative to pyridine-based derivatives .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular characteristics, and biological implications based on recent research findings.

Molecular Characteristics

The compound has the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂N₆O₃S |

| Molecular Weight | 308.32 g/mol |

| CAS Number | 1448034-70-5 |

Synthesis

The synthesis of this compound involves various chemical reactions that incorporate the thiophene and triazole moieties. The synthesis pathway typically includes:

- Formation of the Thiophene Ring : Utilizing dioxides as starting materials.

- Triazole Incorporation : Achieved through cycloaddition reactions.

- Final Carboxamide Formation : Via amide bond formation with pyridazine derivatives.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant inhibition of c-Met protein kinase, which is implicated in various cancers. For instance, derivatives of triazole-fused pyridazines have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models .

2. Potassium Channel Activation

A study focusing on related compounds demonstrated that N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers act as potent activators of G protein-gated inwardly rectifying potassium (GIRK) channels. This suggests that similar derivatives may also modulate ion channel activity, which is crucial for various physiological processes .

3. Neuropharmacological Effects

Compounds with triazole and pyridazine scaffolds have been investigated for their neuropharmacological properties. They may exhibit effects on neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Study 1: c-Met Inhibition

In a preclinical study involving a series of triazole derivatives, one compound demonstrated an IC50 value of 0.005 µM against c-Met kinases, indicating high potency and specificity for cancer treatment applications .

Case Study 2: GIRK Channel Modulation

A series of compounds were evaluated for their ability to activate GIRK channels. One derivative showed nanomolar potency with favorable pharmacokinetic properties in animal models, suggesting potential for further development as therapeutics targeting cardiac and neurological conditions .

Q & A

Q. Tables for Quick Reference

Table 1: Key Structural Features and Associated Bioactivity

| Structural Motif | Potential Target | Assay Type | Reference |

|---|---|---|---|

| 1,2,4-Triazole | Kinases (e.g., GSK-3β) | ADP-Glo™ Kinase Assay | |

| Pyridazine Core | DNA Intercalation | Fluorescence Quenching | |

| Tetrahydrothiophene Dioxide | Sulfotransferase Inhibition | Radiolabeled PAPS Assay |

Table 2: Common Side Reactions and Mitigation Strategies

| Reaction Step | Side Reaction | Mitigation Strategy |

|---|---|---|

| Triazole Substitution | N4 vs. N2 Regioselectivity | Use DFT-predicted directing groups |

| Amide Coupling | Carboxylic Acid Activation | Optimize EDCI/HOBt stoichiometry (1.2:1) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.